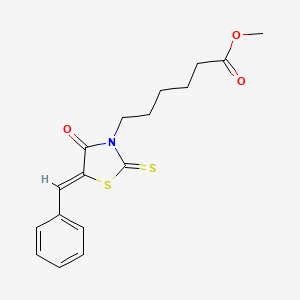

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Description

Properties

IUPAC Name |

methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-21-15(19)10-6-3-7-11-18-16(20)14(23-17(18)22)12-13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTZSQOCSPBCCT-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiourea derivative with a halogenated carbonyl compound under basic conditions.

Benzylidene Formation: The next step involves the condensation of the thiazolidine derivative with benzaldehyde to form the benzylidene moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: Finally, the esterification of the resulting compound with methyl hexanoate is performed under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic organic compound with a thiazolidine ring that contains both sulfur and nitrogen atoms. It is an impurity of Epalrestat, which is an aldose. This compound is notable for its diverse biological activities, making it significant in medicinal chemistry.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing complex molecules. Its structure allows for diverse chemical modifications, making it valuable in developing new synthetic methodologies.

- It can undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

- Carbonyl groups can be converted into alcohols through reduction reactions.

- The benzylidene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Biology and Medicine

- This compound has shown potential as an antimicrobial and anticancer agent. Its interactions with biological macromolecules make it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

-

Compounds with thiazolidinone frameworks exhibit antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Industry

- It can be used to produce specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

- The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their function.

- The benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Mechanism of Action

The mechanism by which (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Activity Data

The following table summarizes structural analogs and their properties:

Analysis of Structural Modifications

Substituents on the Benzylidene Group

- The parent compound’s benzylidene group lacks electron-withdrawing or donating substituents. In contrast, the 4-chloro derivative introduces a chlorine atom at the para position of the benzylidene ring, which may enhance lipophilicity and influence binding interactions.

Ester Group Modifications

- The ethyl ester variant (marketed by HANGZHOU JHECHEM CO LTD) suggests industrial interest in ester-group modifications for optimizing pharmacokinetic properties, though activity data remains undisclosed .

Core Structural Simplifications

- The hexanoic acid derivative (lacking both the benzylidene and ester groups) serves as a precursor or simplified analog. Its absence of inhibitory activity highlights the necessity of the benzylidene-thiazolidinone scaffold for target engagement .

Industrial and Research Relevance

- The commercial availability of ethyl ester derivatives (e.g., from HANGZHOU JHECHEM CO LTD) underscores industrial exploration of ester-group diversity for scalable production .

- Despite low activity against Malaria fabI, the thiazolidinone core remains a promising scaffold for developing antimicrobial or anticancer agents, warranting further substitution studies .

Biological Activity

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its biological activity. The synthesis typically involves:

- Formation of the Thiazolidine Ring : Cyclization of a thiourea derivative with a halogenated carbonyl compound.

- Benzylidene Formation : Condensation with benzaldehyde in the presence of a base.

- Esterification : Reaction with methyl hexanoate under acidic conditions to yield the final product.

This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone frameworks exhibit promising antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as an effective antimicrobial agent in treating infections resistant to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and cytochrome c release in treated cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate its potential as a lead compound in cancer drug development .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with Biological Macromolecules : The benzylidene moiety engages in π-π interactions with aromatic residues in proteins, further modulating their activity.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- A study published in MDPI demonstrated that derivatives of thiazolidinones exhibited significant antimicrobial effects against resistant strains, underscoring the importance of structural modifications for enhanced efficacy .

- Another investigation focused on the anticancer properties of similar compounds, revealing that modifications to the thiazolidine core could lead to improved selectivity and potency against various cancer types .

Q & A

What are the standard synthetic routes for preparing (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate, and how are reaction conditions optimized?

Basic

The compound is synthesized via condensation of a thiazolidinone core with a benzaldehyde derivative. A general method involves refluxing (4-oxo-2-thioxothiazolidin-3-yl)hexanoate with substituted benzaldehydes in glacial acetic acid, catalyzed by sodium acetate, followed by recrystallization . Optimization includes varying solvents (ethanol, acetic acid), bases (sodium acetate), and reaction times (3–7 hours) to maximize yield and stereoselectivity. TLC monitoring (20% ethyl acetate/hexane) ensures reaction completion .

Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

Basic

1H/13C NMR confirms the benzylidene proton geometry (Z-configuration via coupling constants) and thiazolidinone ring substitution. IR identifies C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-thioxo, ~1200 cm⁻¹) stretches. Mass spectrometry validates molecular ion peaks and fragmentation patterns. For stereochemical certainty, X-ray crystallography is recommended, as demonstrated for analogous thiazolo[3,2-a]pyrimidine derivatives .

How can researchers resolve discrepancies in reported reaction yields for similar thiazolidinone derivatives?

Advanced

Discrepancies arise from solvent polarity, catalyst loading, or aldehyde reactivity. For example, ethanol may favor higher yields (85%) compared to aprotic solvents due to improved solubility of intermediates . Systematic screening using a Design of Experiments (DoE) approach—varying temperature, solvent, and molar ratios—can identify critical factors. Replicating conditions from conflicting studies with controlled variables (e.g., inert atmosphere) isolates contributing factors .

What methodologies are employed to assess the compound’s purity for pharmacological studies?

Basic

HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water gradient is standard. Purity ≥95% is typically required. Complementary techniques include melting point analysis and elemental composition verification via CHNS-O analysis .

How does solvent choice impact the stereoselectivity of the benzylidene condensation step?

Advanced

Polar protic solvents (acetic acid, ethanol) stabilize the transition state via hydrogen bonding, favoring Z-isomer formation. Non-polar solvents may lead to E/Z mixtures. For example, glacial acetic acid promotes >90% Z-selectivity in analogous syntheses due to its ability to protonate the aldehyde carbonyl, enhancing electrophilicity . Solvent dielectric constants should be correlated with reaction outcomes using multivariate analysis.

What mechanistic insights explain the role of sodium acetate in this synthesis?

Advanced

Sodium acetate acts as a weak base, deprotonating the thiazolidinone’s NH group to generate a nucleophilic enolate. This enolate attacks the benzaldehyde’s electrophilic carbonyl carbon, forming the benzylidene linkage. Excess acetate shifts equilibrium toward enolate formation, accelerating condensation. Kinetic studies using in-situ IR or NMR can quantify enolate concentration and reaction rate .

How can computational modeling predict the compound’s bioactivity against diabetes-related targets?

Advanced

Docking studies (e.g., AutoDock Vina) against PPAR-γ or aldose reductase—targets for antidiabetic agents—can prioritize synthesis. QSAR models using descriptors like logP, polar surface area, and H-bond acceptors correlate structural features with activity. For validation, compare predicted IC50 values with experimental assays for analogs .

What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

Advanced

Use a factorial design to vary substituents on the benzylidene ring (electron-withdrawing/-donating groups) and the hexanoate chain length. Assess outcomes via in vitro enzymatic assays (e.g., α-glucosidase inhibition). Multivariate analysis (PCA or PLS) identifies critical structural determinants. For example, 4-fluoro substitution enhances activity in related thiazolidinones .

How can researchers address low reproducibility in scaled-up syntheses of this compound?

Advanced

Batch-to-batch variability often stems from inconsistent mixing or temperature gradients. Transitioning to flow chemistry ensures precise control of residence time and temperature. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor intermediate formation. For recrystallization, screen antisolvents (water, hexane) to optimize crystal size and purity .

What strategies validate the compound’s stability under physiological conditions?

Advanced

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assess degradation pathways. LC-MS identifies hydrolytic products (e.g., free thiol or carboxylic acid derivatives). For photostability, expose samples to UV light (ICH Q1B guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.